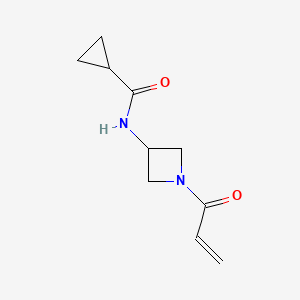
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
作用机制
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide works by irreversibly binding to the mutated form of EGFR, which is present in approximately 10-15% of patients with NSCLC. This binding prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a favorable safety profile in clinical trials. The most common side effects include diarrhea, rash, and nausea. It has also been associated with interstitial lung disease (ILD), although the incidence of ILD is relatively low. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a half-life of approximately 48 hours, and it is primarily metabolized by the liver.
实验室实验的优点和局限性
One advantage of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is its high selectivity for mutated EGFR, which allows for more targeted therapy and lower incidence of side effects. However, one limitation is its relatively low potency compared to other EGFR TKIs. This may limit its efficacy in patients with high levels of EGFR activity.
未来方向
There are several potential future directions for research on N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Another area of focus is the identification of biomarkers that can predict response to N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Additionally, there is ongoing research on the use of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide in other types of cancer that have mutations in the EGFR pathway. Overall, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide represents a promising new treatment option for patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
合成方法
The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide involves several steps. The first step is the preparation of 4-bromo-3-fluoroaniline, which is then reacted with (S)-tert-butyl 2-(2-amino-4-methylpentanamido)-3-methylbutanoate to form an intermediate. The intermediate is then reacted with (R)-glycidyl butyrate to form the final product, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. The overall yield of the synthesis is around 10%.
科学研究应用
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is able to selectively inhibit the activity of mutated EGFR, while sparing the activity of wild-type EGFR. This results in a lower incidence of side effects compared to first-generation EGFR TKIs.
属性
IUPAC Name |
N-(1-prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(13)12-5-8(6-12)11-10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKSGLBFUIPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

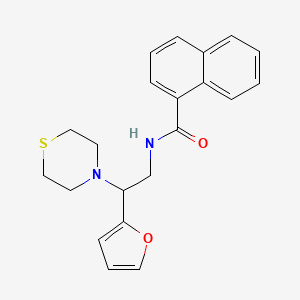
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)
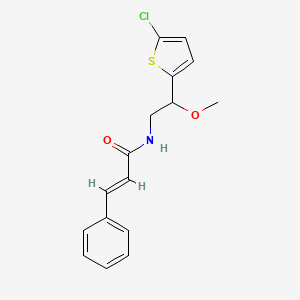
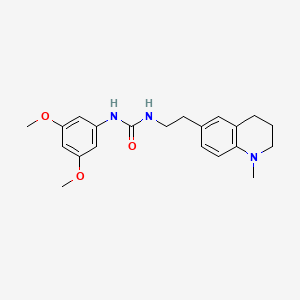
![N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2558951.png)
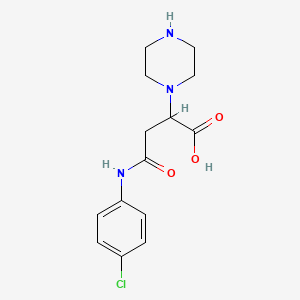
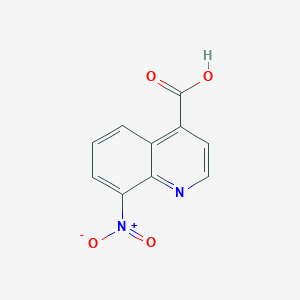


![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
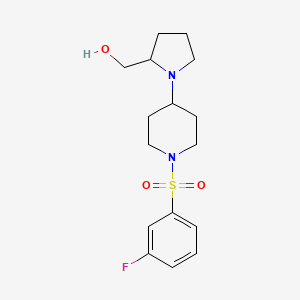
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)